Prothipendyl
Overview
Description
Prothipendyl, also known as azapromazine or phrenotropin, is a compound belonging to the azaphenothiazine group. It is primarily used as an anxiolytic, antiemetic, and antihistamine. This compound is marketed in Europe and is used to treat anxiety and agitation in psychotic syndromes . Unlike other phenothiazines, it does not possess antipsychotic effects and is a weaker dopamine receptor antagonist .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prothipendyl can be synthesized through the reaction of 1-azaphenothiazine with 3-dimethylaminopropyl chloride in the presence of sodium hydride . The reaction involves the substitution of a single carbon atom with a nitrogen atom within the tricyclic ring system .
Industrial Production Methods: In industrial settings, this compound hydrochloride is produced as a pastel yellow to greenish yellow odorless crystalline powder with the formula C₁₆H₁₉N₃S·HCl·H₂O. The melting point of the anhydrous form is between 177 to 178 °C .
Chemical Reactions Analysis
Types of Reactions: Prothipendyl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using potassium caroate to form the corresponding sulfoxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur with halogenated compounds under appropriate conditions.
Major Products Formed:
Oxidation: The major product formed is this compound sulfoxide.
Reduction: The reduction of this compound can lead to the formation of various reduced derivatives.
Substitution: Substitution reactions can yield a variety of substituted this compound derivatives.
Scientific Research Applications
Prothipendyl has a wide range of scientific research applications:
Mechanism of Action
Prothipendyl primarily acts as a dopamine receptor antagonist. By blocking dopamine receptors, particularly the D2 subtype, it reduces the effect of dopamine in the brain . This mechanism is responsible for its anxiolytic and antiemetic effects. Additionally, this compound has an affinity for histamine receptors, contributing to its antihistamine properties .
Comparison with Similar Compounds
Pipazetate: Another compound in the azaphenothiazine group with similar anxiolytic and antiemetic properties.
Uniqueness: this compound’s unique structure, with a nitrogen atom replacing a carbon atom in the tricyclic ring system, distinguishes it from other phenothiazines. This structural difference contributes to its specific pharmacological profile, making it a weaker dopamine receptor antagonist and limiting its antipsychotic effects .
Properties
CAS No. |
303-69-5 |
---|---|
Molecular Formula |
C16H19N3S |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N,N-dimethyl-3-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-1-amine |
InChI |
InChI=1S/C16H19N3S/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)20-15-9-5-10-17-16(15)19/h3-5,7-10H,6,11-12H2,1-2H3 |
InChI Key |
JTTAUPUMOLRVRA-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3 |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3 |
Appearance |
Solid powder |
Key on ui other cas no. |
303-69-5 1225-65-6 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
1225-65-6 (hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
prothipendyl prothipendyl hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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